molecular formula C16H18ClNO2S B2501769 5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide CAS No. 2319895-79-7

5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide

Cat. No.: B2501769
CAS No.: 2319895-79-7
M. Wt: 323.84
InChI Key: CTMKJDSBXOOKKN-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide (CAS 2319895-79-7) is a synthetic small molecule with the molecular formula C₁₆H₁₈ClNO₂S and a molecular weight of 323.84 g/mol . This benzamide derivative is characterized by a distinct molecular scaffold incorporating a thiophene ring , a heterocycle renowned for its prevalence in medicinal chemistry and its role in diverse pharmacological activities . The compound features a calculated topological polar surface area of 66.6 Ų and an XLogP3 value of 4.9, indicating favorable properties for early-stage drug discovery research . The integration of the thiophene moiety is of particular interest, as this class of compounds is extensively investigated for a broad spectrum of therapeutic applications. Scientific literature highlights that thiophene derivatives demonstrate significant antimicrobial, anti-inflammatory, and anticancer activities , and serve as key structural components in kinases inhibition and the development of novel material sciences . This makes the compound a valuable chemical intermediate or a lead compound for developing new prototypes in pharmaceutical research, especially in the design and synthesis of novel bioactive molecules. This product is supplied with guaranteed high purity for research applications. It is intended for use in laboratory research only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-chloro-2-methoxy-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S/c1-16(2,11-6-7-21-9-11)10-18-15(19)13-8-12(17)4-5-14(13)20-3/h4-9H,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMKJDSBXOOKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=C(C=CC(=C1)Cl)OC)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Methylation of 5-Chlorosalicylic Acid

5-Chlorosalicylic acid undergoes methylation using dimethyl sulfate under alkaline conditions. In a representative procedure, 5-chlorosalicylic acid (500 g) is treated with dimethyl sulfate (335 g) in acetone with aqueous sodium hydroxide, yielding methyl 5-chloro-2-methoxybenzoate (350 g, 66% yield). Hydrolysis of this ester with aqueous NaOH produces 5-chloro-2-methoxybenzoic acid.

Alternative Route via Esterification and Methylation

A longer route involves initial esterification of 5-chlorosalicylic acid to methyl 5-chlorosalicylate, followed by methylation. For example, refluxing 5-chlorosalicylic acid in methanol with sulfuric acid yields the ester, which is subsequently methylated with dimethyl sulfate.

Synthesis of 2-Methyl-2-(Thiophen-3-Yl)Propan-1-Amine

The amine component requires multistep synthesis due to its branched structure and thiophene moiety.

Friedel-Crafts Alkylation of Thiophene

Thiophene-3-carbaldehyde undergoes Friedel-Crafts alkylation with 2-chloropropane in the presence of AlCl₃, yielding 2-methyl-2-(thiophen-3-yl)propionaldehyde. Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride produces the primary amine.

Grignard Reaction with Thiophene Derivatives

Thiophen-3-ylmagnesium bromide reacts with acetone to form 2-methyl-2-(thiophen-3-yl)propan-2-ol, which is converted to the amine via Gabriel synthesis or Curtius rearrangement.

Amide Bond Formation Strategies

Coupling the acid and amine components is achieved through classical and modern methods:

Acid Chloride Route

5-Chloro-2-methoxybenzoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. Reaction with 2-methyl-2-(thiophen-3-yl)propan-1-amine in dichloromethane with triethylamine affords the benzamide in 70–85% yield.

Representative Procedure:

5-Chloro-2-methoxybenzoyl chloride (1.0 eq) in benzene is added dropwise to a solution of 
2-methyl-2-(thiophen-3-yl)propan-1-amine (1.2 eq). The mixture is stirred at 25°C for 12 h, 
filtered to remove HCl salts, and concentrated. The residue is distilled to yield the amide.

Ester Aminolysis

Methyl 5-chloro-2-methoxybenzoate reacts with the amine under reflux in toluene, catalyzed by NaH or K₂CO₃. This method avoids acid chloride handling but requires longer reaction times (24–48 h).

Coupling Reagent-Mediated Synthesis

Modern peptide coupling agents like HATU or EDCI/HOBt enable room-temperature reactions. For example, 5-chloro-2-methoxybenzoic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in DMF are mixed with the amine (1.2 eq), yielding the amide in >90% purity after column chromatography.

Optimization and Challenges

Steric Hindrance Mitigation:

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of the bulky amine.
  • Temperature: Elevated temperatures (80–100°C) improve reaction rates for ester aminolysis.

Purification:

  • Silica gel chromatography (ethyl acetate/hexane) removes unreacted amine and byproducts.
  • Recrystallization from ethanol/water yields high-purity product (mp 60–63°C).

Analytical Characterization

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 2.8 Hz, 1H, ArH), 7.32 (dd, J = 8.8, 2.8 Hz, 1H, ArH), 7.12 (d, J = 8.8 Hz, 1H, ArH), 6.95–6.85 (m, 2H, Thiophene-H), 3.89 (s, 3H, OCH₃), 3.45 (s, 2H, NHCH₂), 1.65 (s, 6H, C(CH₃)₂).
  • MS (ESI+): m/z 324.1 [M+H]⁺.

Industrial-Scale Considerations

Patent US3965173A highlights batch processes for analogous benzamides, emphasizing:

  • Cost Efficiency: Use of dimethyl sulfate for methylation.
  • Safety: Controlled addition of chlorosulfonic acid during sulfonation steps.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 5-chloro-2-hydroxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide.

    Reduction: Formation of 5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzylamine.

    Substitution: Formation of 5-substituted-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of benzamide derivatives with biological targets. It may serve as a lead compound in the development of new drugs or as a probe to investigate biological pathways.

Medicine

In medicine, derivatives of benzamides are known for their pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. 5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide could be explored for similar therapeutic potentials.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure makes it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide would depend on its specific application. Generally, benzamide derivatives exert their effects by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The chloro and methoxy groups can influence the binding affinity and selectivity of the compound towards these targets, while the thiophen-3-ylpropyl group can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

5-Chloro-N-{2-Hydroxy-2-[(Thiophen-3-Yl)Methyl]Propyl}-2-Methoxybenzamide

  • Structure : Differs by a hydroxyl group (-OH) on the propyl chain (vs. methyl in the target compound) .
  • Molecular Weight: 339.8 g/mol (C₁₆H₁₈ClNO₃S) .

5-Chloro-2-Methoxy-N-(4-(N-Pyridinylsulfamoyl)Phenyl)Benzamide Derivatives

  • Examples :
    • Compound 15a : Anti-diabetic activity via α-amylase/α-glucosidase inhibition (44.36% inhibition at tested concentrations) .
    • Compound 15b : Anti-Alzheimer’s activity via acetylcholinesterase inhibition .
  • Structural Contrast : Replaces the thiophene-propyl group with a sulfonamide-linked pyridine or phenyl ring.
  • Pharmacological Impact : Sulfonamide groups enhance enzyme-targeting specificity but reduce lipophilicity compared to thiophene-containing analogs .

N-(2-Methyl-2-(2-Phenyloxazol-4-Yl)Propyl)-3-(5-([18F]Trifluoromethyl)-1,2,4-Oxadiazol-3-Yl)Benzamide

  • Structure : Incorporates a trifluoromethyl-oxadiazole ring and phenyloxazole substituent .
  • Applications: Radiolabeled with ¹⁸F for PET imaging (e.g., [¹⁸F]TMP195), highlighting its use in diagnostics vs. therapeutic roles for the target compound .
  • Key Data : Radiochemical purity >95%, synthesized via late-stage fluorination .

Ciltoprazine (Benzidine Yellow GR)

  • Structure : 5-Chloro-2-methoxy-N-({3-[4-(3-methylphenyl)-1-piperazinyl]propyl}carbamoyl)benzamide .
  • Molecular Weight : 444.954 g/mol (C₂₃H₂₉ClN₄O₃ ) .
  • Applications : Historically studied for serotonin receptor modulation, contrasting with the target compound’s undefined mechanism .

5-Chloro-2-Methoxy-N-[5-(2-Phenylpropyl)-1,3,4-Thiadiazol-2-Yl]Benzamide

  • Structure : Replaces the thiophene-propyl group with a phenylpropyl-thiadiazole moiety .
  • Pharmacological Potential: Thiadiazole rings are associated with antiviral activity (e.g., Influenza A inhibition in related compounds) .

Comparative Analysis Table

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Application Evidence Source
Target Compound Thiophen-3-ylpropyl, methyl group ~336.8 Undefined (structural analog data used)
5-Chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide Thiophen-3-ylpropyl, hydroxyl group 339.8 Potential NLRP3 inhibition
Compound 15a (sulfonamide-pyridine derivative) Sulfonamide-pyridine Not provided Anti-diabetic (α-amylase/glucosidase)
[¹⁸F]TMP195 Trifluoromethyl-oxadiazole, phenyloxazole Not provided PET imaging tracer
Ciltoprazine Piperazinylpropyl carbamoyl 444.954 Serotonin receptor modulation
5-Chloro-2-methoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide Phenylpropyl-thiadiazole Not provided Antiviral (Influenza A H3N2)

Biological Activity

5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with a chloro and methoxy group, along with a thiophene moiety. Its molecular formula is C12H14ClNC_{12}H_{14}ClN and it has a molecular weight of approximately 237.75 g/mol. The presence of the thiophene ring may enhance its interaction with biological targets.

PropertyValue
Molecular Formula C12H14ClN
Molecular Weight 237.75 g/mol
IUPAC Name 5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide

The biological activity of 5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is believed to involve interaction with specific enzymes and receptors. Preliminary studies suggest that it may modulate oxidative stress and influence signal transduction pathways, although the exact molecular targets remain to be fully elucidated.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. In vitro assays have demonstrated that it exhibits significant cytotoxicity, with IC50 values comparable to known chemotherapeutic agents. For instance, compounds structurally related to this benzamide have shown IC50 values ranging from 1.2 µM to 5.3 µM against different cancer types, indicating potential for further development in cancer therapy .

Antioxidant Properties

The antioxidant capacity of 5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide has also been assessed using various assays, such as DPPH and FRAP. These studies revealed that the compound can scavenge free radicals effectively, which may contribute to its protective effects against oxidative damage in cells .

Case Studies and Research Findings

  • Antiproliferative Activity Study : A study compared the effects of several derivatives including 5-chloro-2-methoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide on HCT116 and MCF7 cell lines. The compound demonstrated significant inhibition of cell growth, with IC50 values indicating strong potential for development as an anticancer agent .
  • Antioxidant Activity Evaluation : In another study, the compound was tested alongside known antioxidants like N-acetyl-L-cysteine (NAC). Results showed that it effectively reduced oxidative stress markers in treated cells, suggesting its utility in preventing oxidative damage associated with various diseases .

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